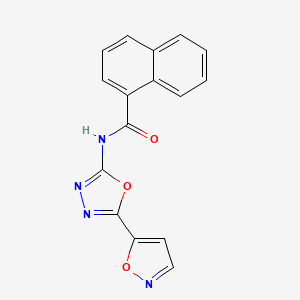

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities . Oxadiazole is another five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring can impart different activities .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . For example, several 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes were synthesized and evaluated for their ability to inhibit radioligScientific Research Applications

Antibacterial Potential

Oxadiazole derivatives, including those with an isoxazole moiety, have been studied for their antibacterial properties. They have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents.

Anticancer Activity

Isoxazole and oxadiazole scaffolds are present in many heterocyclic compounds that act as Hsp90 inhibitors. These inhibitors are crucial in cancer therapy as they ensure the stability of proteins necessary for cell growth or survival of tumor cells . N-(isoxazol-5-yl) amides structures, similar to the compound , have shown unique pharmacokinetic characteristics and high antitumor activities, making them promising for anticancer drug development .

Drug Discovery and Synthesis

The isoxazole ring is a common feature in many commercially available drugs due to its significant biological relevance. Developing metal-free synthetic routes for isoxazoles is crucial due to the disadvantages associated with metal-catalyzed reactions, such as toxicity and environmental concerns . The compound’s structure could provide insights into creating more eco-friendly synthetic strategies for drug discovery.

Antiviral Applications

Isoxazole derivatives have been synthesized and evaluated for their activity against various viruses, including HSV-1, HSV-2, HIV-1, HIV-2, and different strains of influenza and coronaviruses . The compound’s potential antiviral properties could be explored further for developing treatments against these viruses.

properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3/c21-14(12-7-3-5-10-4-1-2-6-11(10)12)18-16-20-19-15(22-16)13-8-9-17-23-13/h1-9H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTJMSAHYVXLAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)C4=CC=NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)